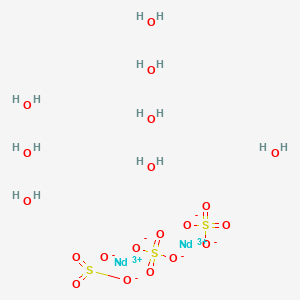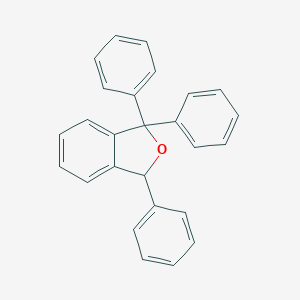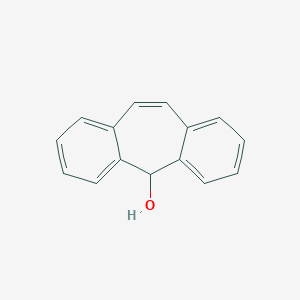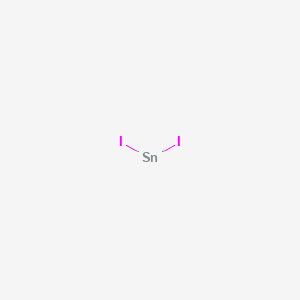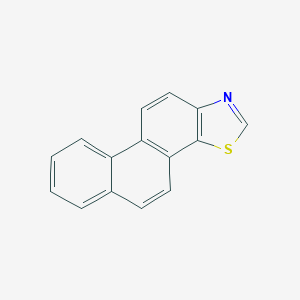
Phenanthro(2,1-d)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro(2,1-d)thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is composed of a phenanthrene ring fused with a thiazole ring and has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of phenanthro(2,1-d)thiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription, leading to cell death. Additionally, phenanthro(2,1-d)thiazole has been found to interact with G-protein-coupled receptors, leading to the inhibition of inflammatory and immune responses.
Biochemische Und Physiologische Effekte
Phenanthro(2,1-d)thiazole has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix, leading to the inhibition of tumor invasion and metastasis. Furthermore, phenanthro(2,1-d)thiazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using phenanthro(2,1-d)thiazole in laboratory experiments is its potent biological activity, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of this compound is relatively simple and can be accomplished through various methods, making it readily available for use in research. However, one limitation of using phenanthro(2,1-d)thiazole in laboratory experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of phenanthro(2,1-d)thiazole. One area of research is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of phenanthro(2,1-d)thiazole and its interaction with cellular targets. Furthermore, the potential use of this compound in combination with other therapeutics for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of phenanthro(2,1-d)thiazole can be accomplished through various methods, including cyclization of 2-aminophenanthrene with α-bromoacetophenone followed by reaction with thiosemicarbazide. Another method involves the reaction of 2-bromo-9H-fluorene with thiosemicarbazide followed by cyclization with sodium ethoxide. These methods have been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Phenanthro(2,1-d)thiazole has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been found to possess antimicrobial activity against a wide range of bacterial and fungal strains. Furthermore, phenanthro(2,1-d)thiazole has been found to exhibit anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various inflammatory and viral diseases.
Eigenschaften
CAS-Nummer |
14635-33-7 |
|---|---|
Produktname |
Phenanthro(2,1-d)thiazole |
Molekularformel |
C15H9NS |
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
naphtho[1,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-4-11-10(3-1)5-6-13-12(11)7-8-14-15(13)17-9-16-14/h1-9H |
InChI-Schlüssel |
OUXFGDZJCPQYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=N4 |
Andere CAS-Nummern |
14635-33-7 |
Synonyme |
Phenanthro[2,1-d]thiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




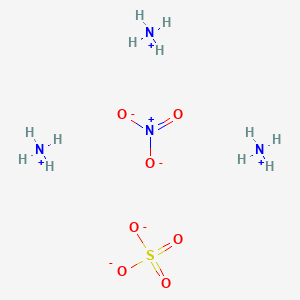
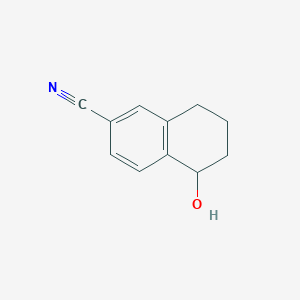
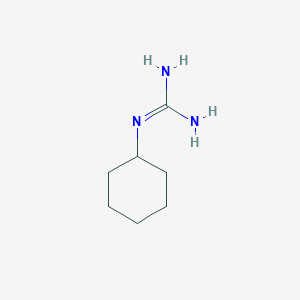

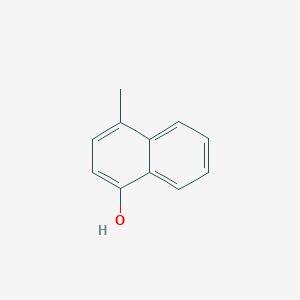
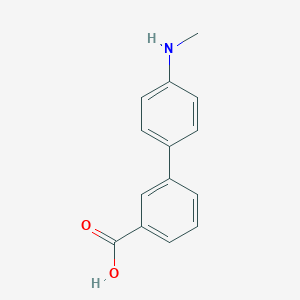
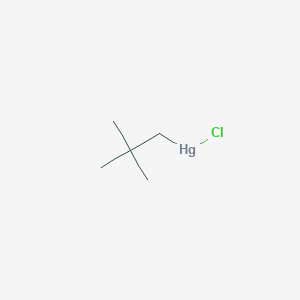
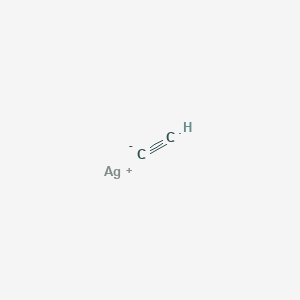
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
